molecular formula C25H28N4O B2996398 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034508-74-0

1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No. B2996398
CAS RN: 2034508-74-0
M. Wt: 400.526
InChI Key: MEHZXPNIOKBART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as GSK-3 inhibitor, which means it inhibits the activity of glycogen synthase kinase 3 (GSK-3) enzyme. GSK-3 is a crucial enzyme that plays a vital role in various physiological processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of GSK-3 activity has been proposed as a therapeutic strategy for several diseases, including cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that regulates various signaling pathways involved in cell growth, differentiation, and apoptosis. The inhibition of GSK-3 activity by 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea leads to the activation of downstream signaling pathways, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea are diverse and depend on the specific context of its use. Studies have shown that this compound can regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea in lab experiments is its specificity towards GSK-3 activity. This compound has been shown to selectively inhibit GSK-3 activity without affecting other kinases, making it a useful tool for studying the role of GSK-3 in various cellular processes. However, one of the limitations of using 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is its potential toxicity. Studies have shown that this compound can have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea. One potential direction is the optimization of its chemical structure to improve its potency and selectivity towards GSK-3 activity. Additionally, the development of novel drug delivery systems for this compound could enhance its therapeutic potential in various diseases. Furthermore, the identification of new targets and signaling pathways regulated by GSK-3 inhibition could provide new insights into the role of this enzyme in various physiological processes.

Synthesis Methods

The synthesis of 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction between 1-(pyridin-4-yl)piperidine-4-carboxaldehyde and benzhydrylamine. The resulting intermediate is then treated with urea and a suitable base to obtain the final product. Other methods for synthesizing this compound have also been reported in the literature, including the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis.

Scientific Research Applications

1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has been extensively studied for its potential applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that the inhibition of GSK-3 activity by 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can lead to the suppression of tumor growth and metastasis in various cancer types, including breast, lung, and colon cancer.

properties

IUPAC Name

1-benzhydryl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O/c30-25(27-19-20-13-17-29(18-14-20)23-11-15-26-16-12-23)28-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-12,15-16,20,24H,13-14,17-19H2,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHZXPNIOKBART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

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